molecular formula C21H25FN2O2 B4829860 [4-(4-FLUOROBENZYL)PIPERAZINO](4-PROPOXYPHENYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](4-PROPOXYPHENYL)METHANONE

Cat. No.: B4829860
M. Wt: 356.4 g/mol
InChI Key: GTUGARHXFZTGGT-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazinomethanone: is a synthetic organic compound characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a propoxyphenyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as tyrosinase. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of substrates like L-tyrosine to melanin. This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation .

Comparison with Similar Compounds

  • 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
  • 4-(4-Fluorobenzyl)piperazin-1-ylmethanone

Comparison: Compared to similar compounds, 4-(4-fluorobenzyl)piperazinomethanone exhibits unique properties due to the presence of the propoxyphenyl group, which can influence its binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-2-15-26-20-9-5-18(6-10-20)21(25)24-13-11-23(12-14-24)16-17-3-7-19(22)8-4-17/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUGARHXFZTGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-FLUOROBENZYL)PIPERAZINO](4-PROPOXYPHENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](4-PROPOXYPHENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](4-PROPOXYPHENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](4-PROPOXYPHENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](4-PROPOXYPHENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](4-PROPOXYPHENYL)METHANONE

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